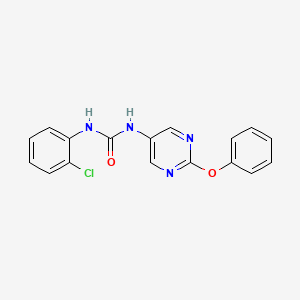
1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as CEP-184 or VX-745 and has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Cancer Research and Therapeutic Applications
Anticancer Properties and Mechanisms : Research has identified phenoxypyrimidine-urea derivatives as potential anticancer agents due to their ability to induce apoptosis and autophagy in cancer cells. For instance, AKF-D52, a synthetic phenoxypyrimidine urea derivative, has shown efficacy in suppressing tumor growth in non-small cell lung cancer cells by inducing both caspase-dependent and -independent apoptotic cell death, as well as cytoprotective autophagy. This compound's activity is partially mediated through the production of reactive oxygen species, pointing to its potential as a therapeutic agent for lung cancer treatment (Hyo-Sun Gil et al., 2021).
Material Science and Optoelectronics
Nonlinear Optical Properties : Novel chalcone derivatives, like 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, have been studied for their significant electro-optic properties. Computational and experimental approaches have revealed these materials' potential in nonlinear optics, showing superior properties that could be beneficial for optoelectronic device fabrications. Their high second and third harmonic generation efficiencies, compared to standard materials like urea, underscore their potential in developing advanced optical devices (M. Shkir et al., 2018).
Environmental Applications
Impact on Environmental Pollutants : The influence of urea on the formation of chlorinated aromatics, such as polychlorinated dibenzo-p-dioxins and dibenzofurans in combustion flue gases, has been investigated, providing insights into mitigating environmental pollution. Studies indicate that urea can affect these pollutants' formation processes through electrophilic chlorination and precursor pathways, offering a pathway to reduce harmful emissions in waste incineration systems (Meihui Ren et al., 2021).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c18-14-8-4-5-9-15(14)22-16(23)21-12-10-19-17(20-11-12)24-13-6-2-1-3-7-13/h1-11H,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKYEWDHIAEBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

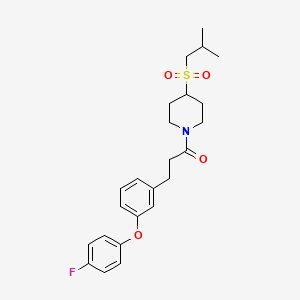
![Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate](/img/structure/B2887636.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2887637.png)
![1,7-bis(3-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887638.png)
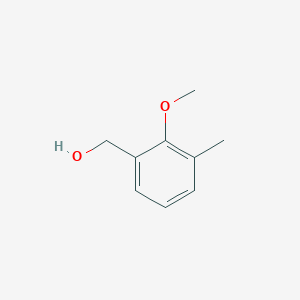
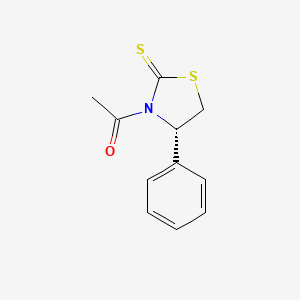
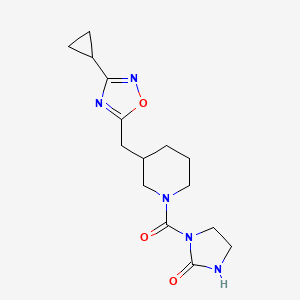
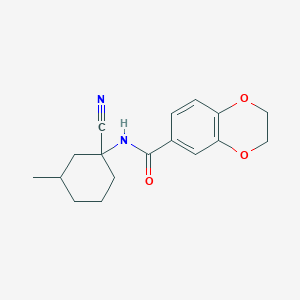

![(1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2887647.png)
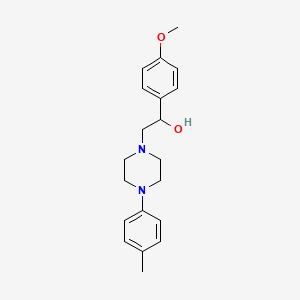
![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B2887652.png)
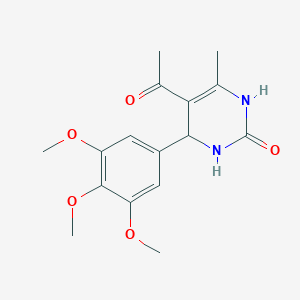
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2887657.png)